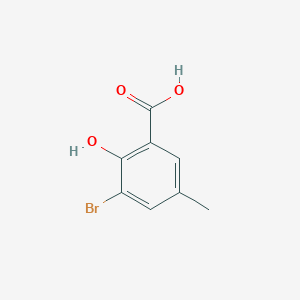

3-Bromo-2-hydroxy-5-methylbenzoic acid

Übersicht

Beschreibung

The compound of interest, 3-Bromo-2-hydroxy-5-methylbenzoic acid, is a brominated derivative of benzoic acid with potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they offer insights into related brominated benzoic acid derivatives and their synthesis, molecular structure, and potential applications, which can be extrapolated to understand the properties and reactivity of 3-Bromo-2-hydroxy-5-methylbenzoic acid.

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives can be achieved through various methods. For instance, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, indicating that bromination can be a targeted and selective process . Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline from 2-amino-5-methylbenzoic acid involves multiple steps, including bromination with N-bromosuccinimide . These methods suggest that the synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic acid could also involve targeted bromination steps.

Molecular Structure Analysis

The molecular structure and conformation of brominated benzoic acid derivatives can be analyzed using various spectroscopic techniques and computational methods. For example, the study of 2-amino-5-bromobenzoic acid using FT-IR, FT-Raman, UV spectra, and DFT calculations provides detailed information on the vibrational and electronic transitions, as well as the molecular conformation . Similarly, the crystal structure analysis of related compounds, such as N'-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide, reveals the geometry and intermolecular interactions within the crystal lattice . These analyses are crucial for understanding the three-dimensional arrangement and reactivity of such compounds.

Chemical Reactions Analysis

Brominated benzoic acid derivatives can participate in various chemical reactions, expanding their utility in synthetic chemistry. The products from the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones can undergo further reactions, such as palladium-catalyzed cross-coupling, indicating the potential for further functionalization of brominated compounds . Additionally, the synthesis of novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives for antibacterial activity assessment demonstrates the potential for brominated benzoic acids to be used as precursors in the synthesis of biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the presence of bromine atoms can significantly affect the polarity, reactivity, and intermolecular interactions of these compounds. The study of 2-amino-5-bromobenzoic acid methyl ester provides insights into the hydrogen bonding capabilities and electronic properties, such as HOMO-LUMO energies, which are important for understanding the reactivity and stability of the compound . The thermodynamic properties, such as heat capacity and entropy, can also be calculated to predict the behavior of these compounds under different temperatures .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-Bromo-2-hydroxy-5-methylbenzoic acid and its derivatives are primarily used in chemical synthesis and the study of chemical properties. For instance, Laak and Scharf (1989) synthesized polysubstituted aromatic carboxylic acids, including similar compounds, as part of research on calichemicin antibiotics, highlighting their utility in the preparation of complex organic molecules (Laak & Scharf, 1989). Similarly, Clarke, Scrowston, and Sutton (1973) described electrophilic substitution reactions of benzo[b]thiophen derivatives, which are structurally related to 3-Bromo-2-hydroxy-5-methylbenzoic acid, demonstrating its relevance in understanding reaction mechanisms (Clarke, Scrowston, & Sutton, 1973).

Role in Medicinal Chemistry

In medicinal chemistry, derivatives of 3-Bromo-2-hydroxy-5-methylbenzoic acid are often intermediates in synthesizing more complex molecules. Sheng-li (2004) discusses its role as a key intermediate in the synthesis of anti-cancer drugs that inhibit thymidylate synthase (Sheng-li, 2004). Another example is its derivative in the synthesis of zinc phthalocyanine, a compound with potential in photodynamic cancer therapy, as demonstrated by Pişkin, Canpolat, and Öztürk (2020) (Pişkin, Canpolat, & Öztürk, 2020).

Environmental and Biochemical Studies

3-Bromo-2-hydroxy-5-methylbenzoic acid and its analogs have been studied for their environmental and biochemical impacts. For instance, Roberts, Fedorak, and Hrudey (1990) explored the metabolism of similar compounds by methanogenic cultures, contributing to our understanding of microbial degradation processes in environmental contexts (Roberts, Fedorak, & Hrudey, 1990). Londry and Fedorak (1993) also investigated the anaerobic degradation of related compounds, shedding light on potential environmental pathways and transformations (Londry & Fedorak, 1993).

Safety And Hazards

The safety information available indicates that 3-Bromo-2-hydroxy-5-methylbenzoic acid is classified as Acute Tox. 3 Oral . This suggests that it can be harmful if swallowed. Therefore, it’s important to handle this compound with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

3-bromo-2-hydroxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGDQQPHOPNJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501806 | |

| Record name | 3-Bromo-2-hydroxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-hydroxy-5-methylbenzoic acid | |

CAS RN |

17746-75-7 | |

| Record name | 3-Bromo-2-hydroxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-hydroxy-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

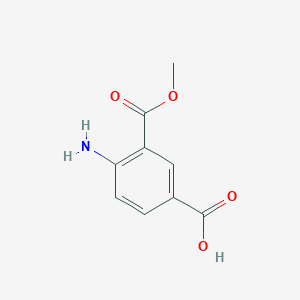

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)